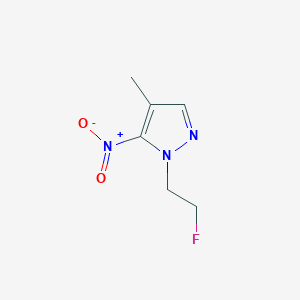

1-(2-Fluoroethyl)-4-methyl-5-nitro-1H-pyrazole

CAS No.: 1458593-53-7

Cat. No.: VC4677950

Molecular Formula: C6H8FN3O2

Molecular Weight: 173.147

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1458593-53-7 |

|---|---|

| Molecular Formula | C6H8FN3O2 |

| Molecular Weight | 173.147 |

| IUPAC Name | 1-(2-fluoroethyl)-4-methyl-5-nitropyrazole |

| Standard InChI | InChI=1S/C6H8FN3O2/c1-5-4-8-9(3-2-7)6(5)10(11)12/h4H,2-3H2,1H3 |

| Standard InChI Key | PDMQNHZFMMUXDQ-UHFFFAOYSA-N |

| SMILES | CC1=C(N(N=C1)CCF)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 1-(2-fluoroethyl)-4-methyl-5-nitropyrazole, reflects its substitution pattern: a fluorine atom on the ethyl side chain, a methyl group at position 4, and a nitro group at position 5 of the pyrazole ring . Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 173.15 g/mol | |

| Canonical SMILES | CC1=C(N(N=C1)CCF)[N+](=O)[O-] | |

| InChI Key | PDMQNHZFMMUXDQ-UHFFFAOYSA-N |

The nitro group at position 5 enhances electrophilic reactivity, while the fluorine atom improves metabolic stability—a critical feature in drug design .

Synthesis and Manufacturing

Industrial Production

BOC Sciences and MolCore produce the compound at ≥97% purity using optimized routes. A representative synthesis involves:

-

Nitrofunctionalization: Nitration of 1-(2-fluoroethyl)-4-methyl-1H-pyrazole using mixed acids ().

-

Purification: Chromatographic isolation to achieve regioselective nitro placement at position 5 .

Patent-Based Methodologies

A related patent (WO2014012975A1) details the synthesis of 5-fluoro-1H-pyrazoles via cyclization of perfluoroolefins with hydrazines. Although developed for analogues like 5-fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole, the methodology is adaptable to 1-(2-fluoroethyl)-4-methyl-5-nitro-1H-pyrazole by substituting perfluoro-2-methyl-2-pentene with fluorinated ethylene derivatives .

| Reaction Parameter | Optimal Condition |

|---|---|

| Solvent | Dichloromethane or acetonitrile |

| Temperature | 0–30°C |

| Hydrazine Equivalents | 1.0–1.5 |

This method achieves cyclization within 1–5 hours, yielding >90% conversion under mild conditions .

Applications in Pharmaceutical and Agrochemical Research

Agrochemical Relevance

The nitro group’s electron-deficient nature enables radical-based reactions, a mechanism exploited in herbicide metabolites. For example, nitropyrazoles undergo reductive activation in soil, releasing bioactive species that inhibit plant acetolactate synthase (ALS) .

| Parameter | Requirement |

|---|---|

| Temperature | 2–8°C (refrigerated) |

| Light Exposure | Protect from UV |

| Shelf Life | 24 months (unopened) |

Future Research Directions

-

Pharmacokinetic Studies: Investigate oral bioavailability and cytochrome P450 interactions.

-

Synthetic Optimization: Develop catalytic nitration methods to reduce waste.

-

Crop Protection Formulations: Explore synergies with sulfonylurea herbicides.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume